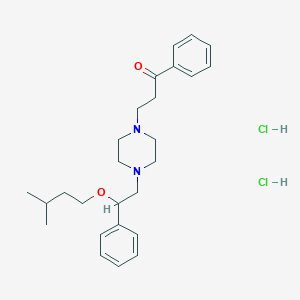![molecular formula C7H14O2S B14698838 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one CAS No. 22842-72-4](/img/structure/B14698838.png)
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one is an organic compound with the molecular formula C7H14O2S It is a ketone with a sulfanyl group and a hydroxyethyl group attached to the pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one typically involves the reaction of 2-pentanone with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol group to the carbonyl group of the ketone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one involves its interaction with various molecular targets. The hydroxyethyl and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simple ketone with similar structural features but lacking the sulfanyl and hydroxyethyl groups.
2-Hydroxyethyl sulfide: Contains the hydroxyethyl and sulfanyl groups but lacks the ketone functionality.
Uniqueness
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one is unique due to the presence of both the hydroxyethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
22842-72-4 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
5-(2-hydroxyethylsulfanyl)pentan-2-one |
InChI |
InChI=1S/C7H14O2S/c1-7(9)3-2-5-10-6-4-8/h8H,2-6H2,1H3 |
InChI Key |
XLLIIEOPMUFPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




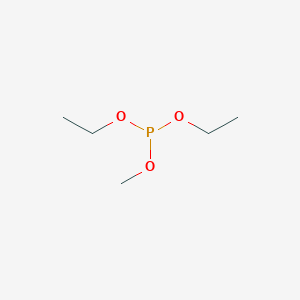

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
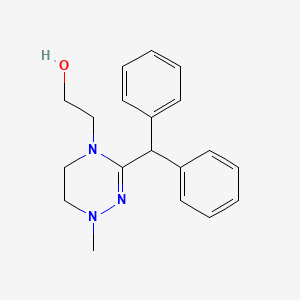
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
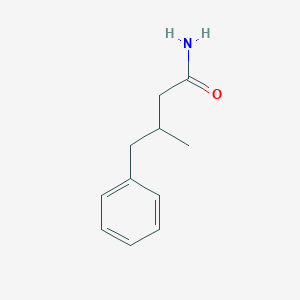
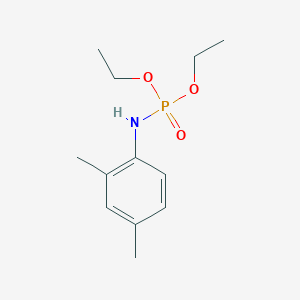
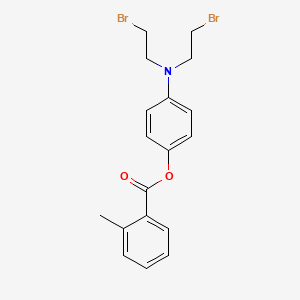

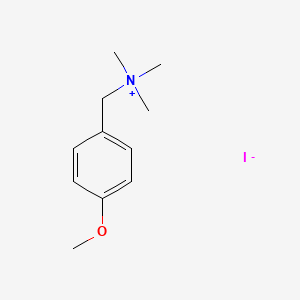
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
